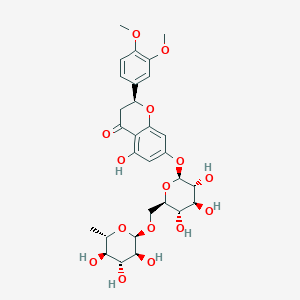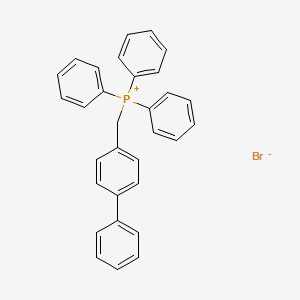
4-Phenylbenzyltriphenylphosphonium Bromide
Descripción general
Descripción
4-Phenylbenzyltriphenylphosphonium Bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a benzyl group attached to a triphenylphosphonium ion, with a bromide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbenzyltriphenylphosphonium Bromide typically involves the reaction of 4-phenylbenzyl chloride with triphenylphosphine in the presence of a suitable solvent, such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and solvents safely. The process may also include purification steps to obtain the compound in high purity, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylbenzyltriphenylphosphonium Bromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of phenylbenzyltriphenylphosphonium oxide.
Reduction: Reduction reactions can produce phenylbenzyltriphenylphosphonium hydride.
Substitution: Substitution reactions can yield various substituted phenylbenzyltriphenylphosphonium compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Phenylbenzyltriphenylphosphonium Bromide has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of materials and chemicals, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 4-Phenylbenzyltriphenylphosphonium Bromide exerts its effects depends on the specific application. In organic synthesis, it may act as a phase-transfer catalyst, facilitating reactions between reagents in different phases. In biochemical studies, it may interact with enzymes or proteins, affecting their activity and function.
Molecular Targets and Pathways Involved:
Catalysis: In catalytic applications, the compound may interact with substrates and intermediates, stabilizing transition states and lowering activation energies.
Biochemical Interactions: In biological studies, it may bind to specific molecular targets, such as enzyme active sites or protein domains, modulating their activity.
Comparación Con Compuestos Similares
4-Phenylbenzyltriphenylphosphonium Bromide is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Triphenylphosphine oxide: A related compound with a different functional group.
Benzyltriphenylphosphonium chloride: A similar compound with a different counterion.
Phenylbenzylphosphonium salts: Other salts with variations in the phenyl groups or counterions.
These compounds may have different reactivity and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Propiedades
IUPAC Name |
triphenyl-[(4-phenylphenyl)methyl]phosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26P.BrH/c1-5-13-27(14-6-1)28-23-21-26(22-24-28)25-32(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31;/h1-24H,25H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBLKQSKKQUJZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7818092.png)
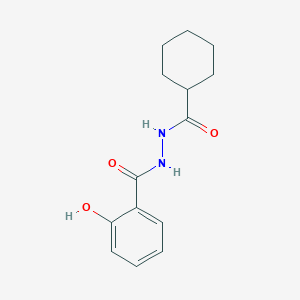

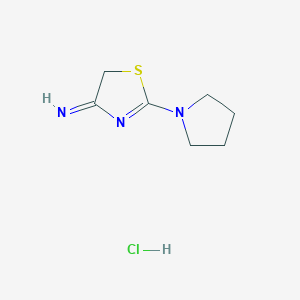
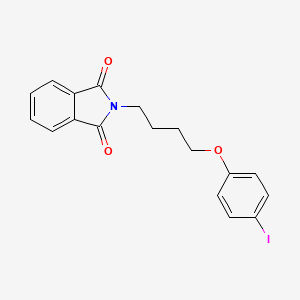
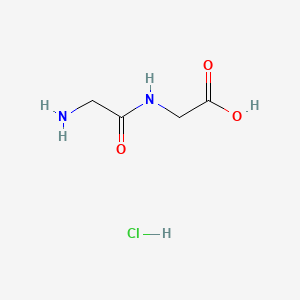
![[(2-Nitrophenyl)carbamoylamino]methyl-triphenylphosphanium;chloride](/img/structure/B7818127.png)
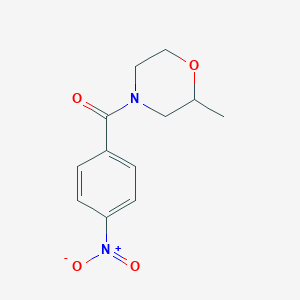
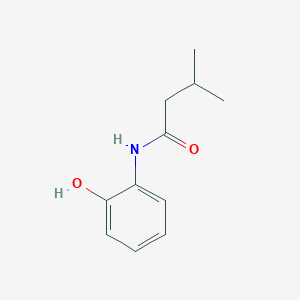
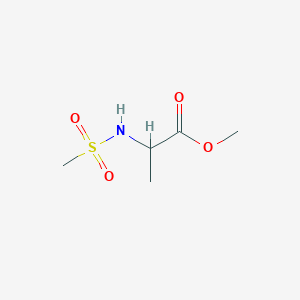
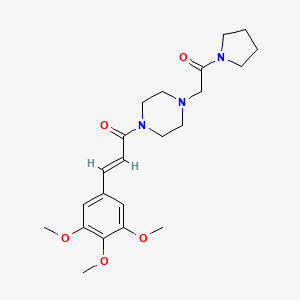

![N-[(E)-(1-phenylpyrazol-4-yl)methylideneamino]aniline](/img/structure/B7818163.png)
